

# A Comparative Spectroscopic Analysis of Ethyl Benzoate and Its Para-Substituted Derivatives

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Compound of Interest				
Compound Name:	Ethyl benzoate			
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This guide provides a detailed spectroscopic comparison of **ethyl benzoate** and its derivatives with electron-donating (-NH<sub>2</sub>, -OH) and electron-withdrawing (-NO<sub>2</sub>) groups at the para position. The analysis focuses on <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug development.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **ethyl benzoate** and its parasubstituted derivatives. These values highlight the electronic effects of the different substituents on the chemical environment of the molecule.

<sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, δ in ppm)

Compound	-CH₃ (t)	-CH₂- (q)	Aromatic Protons (m)	Other
Ethyl Benzoate	1.38-1.41	4.38-4.41	7.41-8.06	-
Ethyl 4- hydroxybenzoate	1.33	4.25-4.41	6.84, 7.88	~5.28 (s, 1H, - OH)[1]
Ethyl 4- aminobenzoate	1.35	4.31	6.62, 7.84	4.16 (s, br, 2H, - NH <sub>2</sub> )[2]
Ethyl 4- nitrobenzoate	1.44	4.45	8.17-8.93	-



<sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, δ in ppm)

Compo	-CH₃	-O-CH₂-	C=O	Aromati c C1 (ipso)	Aromati c C2, C6	Aromati c C3, C5	Aromati c C4
Ethyl Benzoate	14.1-14.3	60.8-60.9	166.4- 166.5	130.4- 130.6	129.4- 129.5	128.1- 128.3	132.6- 132.8
Ethyl 4- aminobe nzoate	14.4	60.3	166.8	119.7	131.5	113.7	151.0[2]
Ethyl 4- nitrobenz oate	14.3	61.2	165.1- 165.7	135.4	130.6- 130.9	123.5	150.5

Key IR Absorption Bands (cm<sup>-1</sup>)

Compound	C=O Stretch	C-O Stretch	Aromatic C=C Stretch	Other Key Bands
Ethyl Benzoate	~1720	~1275, ~1110	~1600, ~1585	3078 (Aromatic C-H), 2986 (Alkyl C-H)[3]
Ethyl 4- hydroxybenzoate	~1680	~1280, ~1170	~1605, ~1590	~3350 (broad, O- H stretch)
Ethyl 4- aminobenzoate	~1680-1700	~1270, ~1170	~1600, ~1580	~3420, ~3340 (N-H stretches) [4]
Ethyl 4- nitrobenzoate	~1720	~1280, ~1100	~1600	~1525, ~1350 (NO <sub>2</sub> stretches) [5][6]

# Mass Spectrometry Data (m/z)



Compound	Molecular Ion (M+)	Base Peak	Key Fragment Ions
Ethyl Benzoate	150	105	122, 77
Ethyl 4- hydroxybenzoate	166	121	93, 65
Ethyl 4- aminobenzoate	165	120	92, 65
Ethyl 4-nitrobenzoate	195	149	121, 104, 76

## **Experimental Protocols**

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for each are outlined below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the solid sample or 0.1-0.2 mL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 200-500 MHz for <sup>1</sup>H and 50-125 MHz for <sup>13</sup>C.
- Data Acquisition: For <sup>1</sup>H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, a proton-decoupled sequence is used with a 45° pulse angle and a 2-second relaxation delay.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:



- Liquid Samples: A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
- Solid Samples: A KBr pellet is prepared by grinding a small amount of the solid sample
  with dry potassium bromide and pressing the mixture into a thin, transparent disk.[7]
  Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample
  directly on the ATR crystal.
- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000-400 cm<sup>-1</sup>. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

#### Mass Spectrometry (MS)

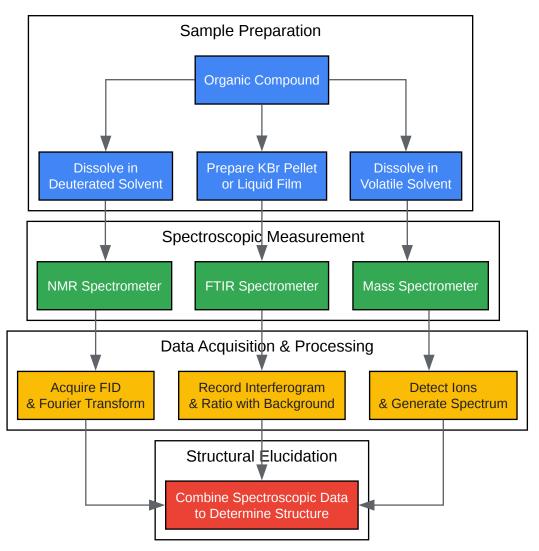
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like **ethyl benzoate** and its derivatives.[8] In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]
- Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.[8]

#### **Visualized Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



#### General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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